molecular formula C9H7N3OS2 B604330 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) CAS No. 14372-54-4

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate)

Cat. No. B604330
CAS RN: 14372-54-4
M. Wt: 237.3g/mol
InChI Key: GZPLEDFTLRJLDD-UHFFFAOYSA-N
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Description

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate), also known as 4-AMBT, is a novel heterocyclic compound that has been studied for its potential applications in scientific research. It is an organic compound composed of two thiocyanate groups attached to a benzene ring with an amino group at the 4-position. 4-AMBT has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) has been studied for its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) has been studied for its potential use as a ligand in the synthesis of novel drug compounds. In organic synthesis, 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) has been studied for its potential use as a catalyst in the synthesis of organic molecules. In biochemistry, 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) has been studied for its potential use as a reagent in the synthesis of proteins and other biomolecules.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) is not yet fully understood. However, it is believed that 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) acts as a Lewis acid, forming a complex with the thiocyanate groups that is capable of catalyzing various reactions. It is also believed that 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) may act as a proton donor, donating protons to the thiocyanate groups and thus facilitating the formation of a complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) have not yet been extensively studied. However, it is believed that 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) may have an effect on the activity of enzymes involved in the synthesis of proteins and other biomolecules, as well as on the activity of enzymes involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. It is also highly stable, and it can be stored in aqueous solutions for long periods of time without degradation. However, 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) also has several limitations. For example, it is not very soluble in water, and it is not very soluble in organic solvents.

Future Directions

Future research on 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, research should focus on developing new methods of synthesis and new applications for 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) in the fields of medicinal chemistry, organic synthesis, and biochemistry. Finally, research should focus on improving the solubility of 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) in water and organic solvents, as well as on developing new methods for storing and using 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) in laboratory experiments.

Synthesis Methods

4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) can be synthesized through a variety of methods, including the reaction of 4-amino-6-methoxybenzene-1,3-dicarbonitrile with sodium thiocyanate in water. The reaction yields 4-Amino-6-methoxybenzene-1,3-diyl bis(thiocyanate) as the main product, with some byproducts. Other methods of synthesis include the reaction of 4-amino-6-methoxybenzene-1,3-dicarbonitrile with potassium thiocyanate in aqueous acetic acid, and the reaction of 4-amino-6-methoxybenzene-1,3-dicarbonitrile with ammonium thiocyanate in aqueous acetic acid.

properties

IUPAC Name

(2-amino-4-methoxy-5-thiocyanatophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS2/c1-13-7-2-6(12)8(14-4-10)3-9(7)15-5-11/h2-3H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPLEDFTLRJLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)SC#N)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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